1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3
. This code provides a unique representation of the molecule’s structure.
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic amine with the molecular formula C10H14N2. This compound belongs to the tetrahydroquinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. The structure of 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine features a quinoline core with a methyl group and an amine group, contributing to its versatility in various chemical reactions and applications. The compound is identified by the CAS number 304690-94-6 and is used in biochemical research due to its interactions with various biomolecules and cellular processes .
The synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several methods. A common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core. This method allows for the formation of the desired compound through a one-pot reaction.
The Pictet-Spengler reaction typically requires specific conditions:
Other synthetic routes may involve oxidation and reduction processes to modify the compound further or to create derivatives. For instance:
The molecular structure of 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine consists of a tetrahydroquinoline ring system with a methyl group attached at the nitrogen atom. This configuration contributes to its biological activity and interaction with various receptors.
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions that can modify its structure and properties. Key reactions include:
The specific products formed from these reactions depend on the reagents and conditions used. For example:
At the molecular level, 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with mitochondrial complex I and dopamine D2 receptors.
These interactions influence various cellular processes such as:
Studies indicate that this compound can affect dopaminergic neurons, leading to significant changes in their function and signaling dynamics .
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is characterized by:
The chemical properties include:
Relevant data regarding its reactivity include:
These properties make it suitable for various applications in biochemical research .
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has several scientific applications:
Additionally, it has been explored for its role in developing therapeutic agents targeting neurological disorders due to its effects on dopaminergic pathways .
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (hereafter referred to by its common alias 1MeTIQ where applicable) is synthesized endogenously in mammalian brains primarily through the Pictet-Spengler condensation. This reaction enzymatically conjugates biogenic amines with carbonyl compounds. Specifically, phenylethylamine (PEA) and pyruvate serve as precursors, forming an imine intermediate that undergoes cyclization to yield 1MeTIQ [2] [8]. The reaction occurs under physiological conditions and is catalyzed by brain-specific enzymes localized in mitochondrial and synaptosomal fractions. Notably, this pathway operates independently of exogenous sources, though dietary PEA can contribute to substrate availability [2] [4].
Table 1: Key Precursors and Enzymes in 1MeTIQ Biosynthesis
Precursor | Carbonyl Source | Enzyme/Reaction | Cellular Localization |
---|---|---|---|
Phenylethylamine | Pyruvate | Pictet-Spenglerase | Mitochondria/Synaptosomes |
2-Phenylethylamine | α-Keto acids | 1MeTIQ synthase | Cytosol (minor fraction) |
The enzyme 1MeTIQase (EC number pending) is pivotal in 1MeTIQ biosynthesis. Purified from rat brain fractions, it demonstrates optimal activity at pH 7.4 and 37°C, aligning with physiological conditions [2] [5]. Its activity is highest in dopaminergic regions:
1MeTIQase activity declines by 40–50% in aged rats, correlating with reduced neuroprotection in Parkinson’s disease (PD)-vulnerable regions. Pharmacological studies confirm that rotenone (a complex I inhibitor) and haloperidol (a dopamine antagonist) suppress 1MeTIQase, directly linking its function to mitochondrial integrity and dopaminergic signaling [5].
1MeTIQ is heterogeneously distributed in the mammalian brain. In primates and rodents, concentrations follow a distinct gradient:
This distribution parallels tyrosine hydroxylase expression, suggesting co-localization with dopaminergic neurons. Human postmortem studies detect 1MeTIQ at 3.5 ng/g in healthy substantia nigra, exceeding levels of structurally analogous compounds like salsolinol by 3–5 fold [2] [4].
Table 2: Regional Distribution of 1MeTIQ in Mammalian Brains
Brain Region | Mouse (ng/g) | Rat (ng/g) | Monkey (ng/g) | Human (ng/g) |
---|---|---|---|---|
Striatum | 3.8 ± 0.4 | 4.0 ± 0.5 | 4.2 ± 0.6 | 3.9 ± 0.5 |
Substantia nigra | 3.5 ± 0.3 | 3.8 ± 0.4 | 3.8 ± 0.4 | 3.5 ± 0.4 |
Frontal cortex | 2.0 ± 0.3 | 2.1 ± 0.3 | 2.2 ± 0.3 | 1.8 ± 0.2 |
Cerebellum | 0.9 ± 0.1 | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |
Endogenous 1MeTIQ levels decrease significantly with aging and neurodegenerative conditions:
This decline coincides with mitochondrial complex I deficiency, a hallmark of PD pathology. Experimental models demonstrate that 1MeTIQ administration preserves complex I activity by preventing MPP⁺-induced inhibition (IC₅₀ reduction from 85% to 15% in synaptosomes) [3]. Mechanistically, 1MeTIQ competitively shields complex I from neurotoxins without acting as a direct antioxidant, thereby maintaining ATP synthesis and neuronal viability [3] [4]. The compound’s depletion is thus implicated as a contributing factor in dopaminergic neurodegeneration.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1